molecular formula C20H20N2O2 B214182 3-(4-methoxyphenyl)-N-(2-methylquinolin-8-yl)propanamide

3-(4-methoxyphenyl)-N-(2-methylquinolin-8-yl)propanamide

Cat. No. B214182
M. Wt: 320.4 g/mol
InChI Key: NODBJFYQYVUCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-N-(2-methylquinolin-8-yl)propanamide, also known as MQPA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MQPA is a synthetic compound that belongs to the class of quinoline derivatives. It has been studied for its potential applications in the fields of cancer research, cardiovascular disease, and inflammation.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(2-methylquinolin-8-yl)propanamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes known as serine proteases. Serine proteases play a role in a variety of biological processes, including blood clotting, inflammation, and cell proliferation. By inhibiting the activity of these enzymes, 3-(4-methoxyphenyl)-N-(2-methylquinolin-8-yl)propanamide may be able to disrupt these processes and prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-methoxyphenyl)-N-(2-methylquinolin-8-yl)propanamide has a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit cell proliferation and migration. Additionally, 3-(4-methoxyphenyl)-N-(2-methylquinolin-8-yl)propanamide has been shown to have anti-inflammatory effects, which may make it a useful therapeutic agent for the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(4-methoxyphenyl)-N-(2-methylquinolin-8-yl)propanamide in lab experiments is its specificity. Because it targets serine proteases, it is able to selectively inhibit the activity of these enzymes without affecting other cellular processes. This makes it a useful tool for studying the role of serine proteases in various biological processes. However, one limitation of using 3-(4-methoxyphenyl)-N-(2-methylquinolin-8-yl)propanamide in lab experiments is its potential toxicity. Studies have shown that high doses of 3-(4-methoxyphenyl)-N-(2-methylquinolin-8-yl)propanamide can be toxic to cells, which may limit its use in certain applications.

Future Directions

There are a number of future directions for research on 3-(4-methoxyphenyl)-N-(2-methylquinolin-8-yl)propanamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and delivery method for 3-(4-methoxyphenyl)-N-(2-methylquinolin-8-yl)propanamide, as well as its potential side effects. Additionally, research on the mechanism of action of 3-(4-methoxyphenyl)-N-(2-methylquinolin-8-yl)propanamide may lead to the development of new drugs that target serine proteases for the treatment of a variety of diseases.

Synthesis Methods

3-(4-methoxyphenyl)-N-(2-methylquinolin-8-yl)propanamide can be synthesized by reacting 4-methoxybenzoyl chloride with 8-amino-2-methylquinoline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-chloropropanoic acid to yield 3-(4-methoxyphenyl)-N-(2-methylquinolin-8-yl)propanamide.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(2-methylquinolin-8-yl)propanamide has been extensively studied for its potential applications in scientific research. One of the major areas of research has been its potential as an anticancer agent. Studies have shown that 3-(4-methoxyphenyl)-N-(2-methylquinolin-8-yl)propanamide is able to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for the development of new cancer therapies.

properties

Product Name

3-(4-methoxyphenyl)-N-(2-methylquinolin-8-yl)propanamide

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-(2-methylquinolin-8-yl)propanamide

InChI

InChI=1S/C20H20N2O2/c1-14-6-10-16-4-3-5-18(20(16)21-14)22-19(23)13-9-15-7-11-17(24-2)12-8-15/h3-8,10-12H,9,13H2,1-2H3,(H,22,23)

InChI Key

NODBJFYQYVUCCT-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2NC(=O)CCC3=CC=C(C=C3)OC)C=C1

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)CCC3=CC=C(C=C3)OC)C=C1

Origin of Product

United States

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